2-Ethyl 5-nitro benzothiophene
Description
2-Ethyl 5-nitro benzothiophene is a heterocyclic aromatic compound featuring a benzothiophene core substituted with an ethyl group at the 2-position and a nitro group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis. Derivatives of this compound, such as 3-(4-(3-di-n-butylamino-propoxy)benzoyl) this compound acid oxalate and its hydrochloride analog, have been synthesized for applications ranging from materials science to pharmaceuticals . The melting points of these derivatives vary significantly (86°C for the oxalate salt vs. 168°C for the hydrochloride salt), demonstrating the impact of substituents on physical properties .
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-ethyl-5-nitro-1-benzothiophene |
InChI |
InChI=1S/C10H9NO2S/c1-2-9-6-7-5-8(11(12)13)3-4-10(7)14-9/h3-6H,2H2,1H3 |
InChI Key |
RAOFLDNGYBZPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical Properties
Substituents on the benzothiophene core directly influence melting points and solubility. For example:
The higher melting point of the hydrochloride derivative compared to the oxalate salt suggests that bulkier, more polar substituents enhance intermolecular interactions, increasing thermal stability .
Electronic and Optical Properties
The nitro group in this compound acts as an electron-withdrawing group, altering electron density distribution. This contrasts with oxidized BTBT derivatives (e.g., BTBT tetraoxides), where oxidation of sulfur atoms enhances π-conjugation, improving charge transport properties for organic electronics . While this compound lacks the fused BTBT structure, its nitro group may still enhance optical absorption, albeit less effectively than tetraoxides .
Chemical Reactivity
In hydrotreating processes, sulfur-containing compounds like benzothiophene are desulfurized in the order: thiophene > benzothiophene > dibenzothiophene .
Q & A
Q. What are the standard synthetic routes for preparing 2-Ethyl 5-nitro benzothiophene, and how can the purity be verified?
- Methodological Answer : A one-step synthesis using aryne intermediates and alkynyl sulfides has been demonstrated for multisubstituted benzothiophenes. For 2-Ethyl 5-nitro derivatives, functionalization of the benzothiophene core can be achieved via electrophilic nitration followed by alkylation. Post-synthesis, purity is verified through chromatographic techniques (e.g., TLC with Rf values) and spectroscopic characterization (¹H/¹³C NMR, IR, and mass spectrometry). Full experimental protocols, including solvent systems and reaction times, should be detailed to ensure reproducibility .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : Compare chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) with predicted values from computational models.
- IR Spectroscopy : Identify key functional groups (e.g., NO₂ asymmetric stretching at ~1520 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Microanalysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values.
Cross-referencing with literature data for analogous compounds is critical .
Advanced Research Questions
Q. What contradictions exist between theoretical predictions and experimental data for the physicochemical properties of nitro-substituted benzothiophenes, and how can these discrepancies be resolved?
- Methodological Answer : Theoretical calculations (e.g., MP2/6-311G**) often overestimate dipole moments (μ) for benzothiophene derivatives compared to experimental values. For example, dibenzothiophene’s calculated μ is 1.2 D, while experimental data show 0.9 D. Discrepancies arise from solvent effects and crystal packing interactions not accounted for in gas-phase models. To resolve these, researchers should:
Q. What mechanistic insights explain the selective adsorption of this compound in desulfurization processes?
- Methodological Answer : Adsorption on nickel-based catalysts involves π-complexation between the aromatic ring and metal surface, followed by C–S bond cleavage. The nitro group enhances selectivity by increasing electron-withdrawing effects, which polarize the benzothiophene ring and stabilize the transition state. Key evidence includes the detection of ethylbenzene as a desulfurization byproduct, confirming C–S scission. Experimental validation requires:
Q. How can this compound be functionalized for pharmaceutical applications, and what challenges arise in regioselective modification?
- Methodological Answer : The ethyl and nitro groups direct electrophilic substitution to the 3- and 7-positions of the benzothiophene core. Challenges include:
- Steric hindrance : Bulky substituents reduce reactivity at the 2-ethyl site.
- Nitro group reduction : Catalytic hydrogenation may unintentionally convert NO₂ to NH₂, altering bioactivity.
Strategies to overcome these: - Use protecting groups (e.g., acetyl) for nitro during alkylation.
- Employ Pd-catalyzed C–H activation for direct arylation at inert positions.
Case studies include raloxifene derivatives, where bromination at C7 improved estrogen receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
